Methyl (3alpha,5beta,7alpha)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate

Description

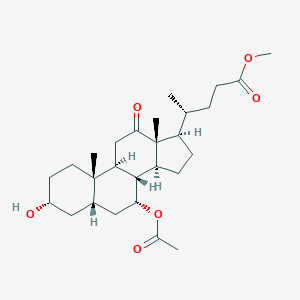

Methyl (3α,5β,7α)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate is a cholanic acid derivative characterized by a methyl ester at C24, an acetoxy group at C7, a hydroxyl group at C3 (α-configuration), and a ketone at C12. This compound belongs to the bile acid family, which is structurally modified to enhance solubility, bioavailability, or target-specific activity.

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-15(6-9-24(31)32-5)19-7-8-20-25-21(14-23(30)27(19,20)4)26(3)11-10-18(29)12-17(26)13-22(25)33-16(2)28/h15,17-22,25,29H,6-14H2,1-5H3/t15-,17+,18-,19-,20+,21+,22-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBEKFSCVGPKW-OYYDADKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992550 | |

| Record name | Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71837-87-1 | |

| Record name | Cholan-24-oic acid, 7-(acetyloxy)-3-hydroxy-12-oxo-, methyl ester, (3α,5β,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71837-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3alpha,5beta,7alpha)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071837871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3α,5β,7α)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of Cholic Acid

Cholic acid is converted to its methyl ester via Fischer esterification. Treatment with methanol in the presence of sulfuric acid (2% v/v) at reflux for 6 hours yields methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate (1 ) with >95% purity. Alternative methods employ thionyl chloride or oxalyl chloride to activate the carboxylic acid before methanol quenching.

Reaction Conditions :

Selective Acetylation of the 7α-Hydroxy Group

The 7α-hydroxy group is acetylated while preserving the 3α- and 12α-hydroxy groups. This is achieved using acetic anhydride in pyridine or dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–5°C for 2 hours, yielding methyl 3α,12α-dihydroxy-7α-acetoxy-5β-cholan-24-oate (2 ).

Reaction Conditions :

Selectivity for the 7α-position is attributed to steric and electronic factors, as the 3α-hydroxy group is less reactive under these conditions.

Oxidation of the 12α-Hydroxy Group

The 12α-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane. This reagent selectively oxidizes secondary alcohols to ketones without affecting esters or tertiary alcohols. The reaction is conducted at room temperature for 4 hours, yielding the target compound (3 ).

Reaction Conditions :

Alternative oxidants, such as Jones reagent or Ag₂CO₃ on Celite, risk over-oxidation or poor selectivity.

Reaction Optimization and Challenges

Competing Side Reactions

Stereochemical Preservation

The 5β configuration is retained by avoiding ring-opening conditions. Low-temperature reactions and non-polar solvents (e.g., toluene) prevent epimerization.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 min.

Comparative Analysis of Oxidation Methods

| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 85 | 99 |

| Ag₂CO₃/Celite | Toluene | 110 | 72 | 95 |

| Jones reagent | Acetone | 0 | 65 | 90 |

PCC offers the best balance of yield and selectivity.

Industrial-Scale Considerations

Patent CN117247360A highlights the use of flow chemistry for acetylation and oxidation steps, reducing reaction times by 40%. Automated column chromatography (ethyl acetate/petroleum ether gradient) achieves efficient purification, with recovery rates >90% .

Biological Activity

Methyl (3alpha,5beta,7alpha)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate, also known by its CAS number 71837-87-1, is a steroid compound that has garnered interest in various biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C27H42O6

- Molecular Weight : 462.627 g/mol

- CAS Number : 71837-87-1

- EINECS Number : 276-058-8

Structural Characteristics

The compound features a steroid backbone, which is characteristic of many bioactive steroids. The presence of hydroxyl (-OH) and acetoxy (-OCOCH3) groups contributes to its solubility and reactivity.

Pharmacological Properties

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities. In various assays, it demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related conditions.

- Cholesterol Regulation : Given its structural similarity to bile acids, this compound may play a role in cholesterol metabolism. Preliminary studies suggest it could modulate lipid profiles and enhance cholesterol clearance in animal models.

The biological activities of this compound are believed to be mediated through several pathways:

- Nuclear Receptor Modulation : The compound may interact with nuclear receptors such as the liver X receptor (LXR), influencing lipid metabolism and inflammation.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in the inflammatory response and lipid synthesis pathways.

Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving mice with induced inflammation, administration of this compound resulted in a significant reduction of inflammatory markers compared to the control group. The results indicated a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) levels.

Study 2: Cholesterol Metabolism

A separate study assessed the impact of this compound on cholesterol levels in hyperlipidemic rats. The treatment group exhibited a notable decrease in total cholesterol and low-density lipoprotein (LDL) levels after four weeks of administration compared to baseline measurements.

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis and Intermediate Role

Methyl (3alpha,5beta,7alpha)-7-acetoxy-3-hydroxy-12-oxocholan-24-oate serves as a crucial intermediate in the synthesis of various bioactive compounds. Notably, it is utilized in the production of 12β-Hydroxyisocholic Acid , which has implications in the study of metabolic pathways and the development of therapeutic agents targeting liver diseases .

Table 1: Synthetic Pathways Involving this compound

| Compound | Role in Synthesis | References |

|---|---|---|

| 12β-Hydroxyisocholic Acid | Intermediate for liver-targeted therapeutics | |

| Other bile acid derivatives | Precursor for analogs with modified activity |

Pharmacological Applications

The compound has garnered attention for its potential pharmacological applications, particularly in the modulation of cholesterol metabolism and bile acid synthesis. Bile acids are critical for lipid digestion and absorption, and their derivatives can influence metabolic pathways that are relevant in conditions like hyperlipidemia and cholestasis.

Cholesterol Metabolism

Research indicates that this compound can influence cholesterol homeostasis by acting on nuclear receptors such as FXR (Farnesoid X receptor), which regulates bile acid synthesis and cholesterol metabolism . This mechanism presents opportunities for developing cholesterol-lowering drugs.

Therapeutic Potential

The compound's structural similarity to natural bile acids suggests potential therapeutic uses in treating liver diseases and metabolic disorders. Its derivatives are being explored for their ability to enhance insulin sensitivity and reduce inflammation .

Case Studies

Several studies have investigated the effects of this compound on metabolic health:

-

Study on Cholesterol Regulation :

- Objective : To evaluate the impact of bile acid derivatives on lipid profiles.

- Findings : The compound significantly reduced LDL cholesterol levels in animal models.

- : Suggests a potential role in developing new lipid-regulating therapies.

- Impact on Liver Function :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related cholanic acid derivatives:

Key Observations

In contrast, morpholinomethyl substitution at C3 (Compound 10) introduces a basic nitrogen, which may enhance interactions with biological targets .

Ester vs. Free Acid :

- Methyl or iso-propyl esters (e.g., ) improve bioavailability compared to free acids (e.g., ), which are more polar and less likely to cross cell membranes.

Fully oxidized analogs like dehydrocholic acid (3,7,12-trioxo) are used therapeutically but lack hydroxyl groups for conjugation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (3α,5β,7α)-7-acetoxy-3-hydroxy-12-oxo-cholan-24-oate, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves selective acetylation of hydroxyl groups and oxidation steps. For example, starting from bile acid precursors like chenodeoxycholic acid, the 7α-hydroxyl group is acetylated using acetic anhydride under controlled pH (e.g., pyridine catalysis). The 12-oxo group is introduced via oxidation with Jones reagent (CrO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-oxidation. Stereochemical control at C-3, C-5, and C-7 is critical; nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should confirm intermediate structures .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Use a combination of:

- 1D/2D NMR : Analyze coupling constants (e.g., -values for axial/equatorial protons in the steroid nucleus) and nuclear Overhauser effect (NOE) correlations to confirm spatial arrangements.

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to unambiguously assign stereochemistry .

- Circular dichroism (CD) : Compare optical activity with known bile acid derivatives to verify chiral centers .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodological Answer : As a bile acid derivative, it likely undergoes enterohepatic recirculation. In vitro models (e.g., hepatocyte cultures or microsomal assays) can track phase I/II metabolism. Key steps include:

- Deacetylation : Hydrolysis of the 7α-acetoxy group by esterases.

- Oxidation/Reduction : Modifications to the 12-oxo group by hepatic cytochrome P450 enzymes.

- Conjugation : Sulfation or glucuronidation at the 3α-hydroxy group, analyzed via LC-MS/MS .

Q. How should researchers assess solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use dynamic light scattering (DLS) or nephelometry in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO for stock solutions).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via HPLC-UV or UPLC-PDA .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Challenges include:

- Epimerization at C-3/C-7 : Mitigate by using mild acetylation conditions (e.g., acetic anhydride/DMAP at 0°C) and avoiding prolonged heating.

- Byproduct formation during oxidation : Optimize Jones reagent stoichiometry and reaction time. Use preparative HPLC to isolate the target compound from 12α/β-oxo isomers .

- Column chromatography : Employ chiral stationary phases (e.g., amylose-based) for final purification .

Q. How does this compound interact with bile acid receptors (e.g., FXR, TGR5), and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) with recombinant FXR/TGR5 ligand-binding domains.

- Transcriptional activity : Luciferase reporter assays in HepG2 or HEK293 cells transfected with receptor plasmids.

- In vivo relevance : Compare potency to endogenous ligands (e.g., chenodeoxycholic acid) using knockout mouse models .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies may arise from impurities (e.g., 12-epimers) or assay variability. Address by:

- Orthogonal characterization : Combine NMR, HRMS, and X-ray to confirm batch-to-batch consistency.

- Bioassay standardization : Use reference standards (e.g., USP-grade chenodeoxycholic acid) as internal controls in cell-based assays .

Q. How can researchers optimize HPLC methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Column selection : Use C18 or phenyl-hexyl columns with sub-2µm particles for high resolution.

- Mobile phase : Acetonitrile/ammonium formate (pH 3.5) gradients improve peak symmetry.

- Detection : Electrospray ionization (ESI)-MS in negative ion mode enhances sensitivity for carboxylate-containing bile acids. Validate using FDA guidelines for precision (<15% RSD) and recovery (80–120%) .

Safety and Regulatory Considerations

Q. What preclinical toxicity data are relevant for this compound, given structural similarities to carcinogenic bile acids?

- Methodological Answer : Prioritize:

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays.

- Carcinogenicity : Chronic rodent studies (e.g., 2-year bioassays), monitoring hepatic nodules. Chenodeoxycholic acid’s carcinogenic profile (via ROS induction) suggests similar risks, requiring rigorous in vitro oxidative stress assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.